molecular formula C10H8F6O B12445435 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1000572-70-2

2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B12445435
CAS No.: 1000572-70-2
M. Wt: 258.16 g/mol
InChI Key: NVDBUUNRDLPKLD-UHFFFAOYSA-N
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Description

2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol (CAS 364-47-6) is a fluorinated aromatic alcohol with a phenyl ring substituted with two trifluoromethyl (-CF₃) groups at the 2- and 5-positions. The ethanol moiety is attached to the aromatic ring via a two-carbon chain, terminating in a hydroxyl group.

Properties

CAS No.

1000572-70-2

Molecular Formula

C10H8F6O

Molecular Weight

258.16 g/mol

IUPAC Name

2-[2,5-bis(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H8F6O/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,5,17H,3-4H2

InChI Key

NVDBUUNRDLPKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone. One common method includes dissolving the ketone in methanol and adding a sodium borohydride solution under ice bath conditions. The reaction is allowed to proceed for two hours, followed by acidification with hydrochloric acid to neutralize the reaction mixture. The solvent is then removed by distillation, and the product is extracted using dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often involve similar reduction reactions but on a larger scale. The use of transition metal catalysts, such as ruthenium, can enhance the efficiency of the reaction. these methods may require stringent reaction conditions and can be associated with high energy consumption and environmental concerns .

Chemical Reactions Analysis

Types of Reactions

2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL, with the molecular formula C10H8F6OC_{10}H_8F_6O and a molecular weight of 258.16 g/mol, is a chemical compound used in various scientific research applications. It is known to be a key intermediate in the synthesis of aprepitant, a neurokinin-1 (NK-1) receptor antagonist .

Scientific Research Applications

1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL is significant in biochemical reactions, interacting with enzymes, proteins, and other biomolecules. Its interaction with the NK-1 receptor is notable, serving as an intermediate in the synthesis of aprepitant. The presence of trifluoromethyl groups enhances the compound's lipophilicity and stability, making it suitable for biological applications.

Antimicrobial Properties: This compound exhibits antimicrobial activity and has been studied as a potential antimicrobial agent and a precursor in synthesizing biologically active molecules.

Neuroprotective Effects: 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL is a key intermediate in synthesizing neurokinin-1 receptor antagonists like Aprepitant, which are used for their antiemetic properties, especially in preventing nausea and vomiting caused by chemotherapy . It also shows potential in treating central and peripheral nervous system disorders . (R)-[3,5-bis (trifluoromethyl) phenyl] ethanol, a similar compound, is an important chiral intermediate for synthesizing chemotherapeutic and antiemetic drugs .

Biological Activity Mechanisms: The mechanisms through which 1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL exerts its biological effects include:

  • Binding Affinity: It can bind to various enzymes and receptors, potentially modulating their activity and influencing metabolic pathways.
  • Lipophilicity: The trifluoromethyl groups enhance membrane permeability, which may affect bioavailability and the ability to cross the blood-brain barrier.

Biochemical Analysis

1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Its interaction with the NK-1 receptor can lead to changes in cell signaling pathways involved in pain perception, stress responses, and inflammation. At the molecular level, this compound acts through binding interactions with biomolecules, serving as an inhibitor or activator of specific enzymes. As an intermediate in synthesizing aprepitant, it binds to the NK-1 receptor, inhibiting its activity and modulating downstream signaling pathways.

Biological and Temporal Effects

Mechanism of Action

The mechanism of action of 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of NK-1 receptor antagonists, the compound contributes to the formation of molecules that can bind to and inhibit the NK-1 receptor, thereby preventing the binding of substance P, a neuropeptide associated with pain and nausea .

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

(a) 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol (CAS 368-63-8)
  • Substituent Positions : Trifluoromethyl groups at 3- and 5-positions on the phenyl ring.
  • Applications : Intermediate in synthesizing Substance P receptor antagonists (neurokinin-1 inhibitors) .
(b) (2,5-Bis(trifluoromethyl)phenyl)methanol (CAS 302911-97-3)
  • Structure : A benzyl alcohol derivative with -CF₃ groups at 2- and 5-positions and a hydroxyl group directly attached to the aromatic ring.
  • Physical Properties : Molecular formula = C₉H₆F₆O; molecular weight = 258.14 g/mol; purity ≥95% .
  • Key Difference: The shorter methanol chain reduces steric bulk and hydrogen-bonding capacity compared to the ethanol analog, impacting solubility and reactivity.

Analogs with Functional Group Variations

(a) 2-Amino-1-[2,5-difluorophenyl]ethanol (CAS 1567958-26-2)
  • Structure: Features a 2,5-difluorophenyl group and an amino substituent on the ethanol chain.
  • Properties : Purity = 95%; acute toxicity concerns (similar to other fluorinated alcohols) .
(b) (s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS 1213463-79-6)
  • Structure: Contains chlorine and fluorine substituents on the phenyl ring and a chiral amino-alcohol moiety.
  • Applications : Pharmaceutical intermediate; highlights the role of halogenation in modulating bioactivity .

Biological Activity

2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol, also known as (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, is a fluorinated organic compound notable for its unique chemical structure characterized by the presence of two trifluoromethyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its significant biological activities.

  • Molecular Formula : C15H14F6O
  • Molecular Weight : 258.16 g/mol
  • Appearance : White crystalline powder
  • Solubility : Highly soluble in organic solvents like chloroform and acetonitrile
  • Optical Activity : Exhibits specific optical rotation ([α]/D +27±1° in acetonitrile)

The trifluoromethyl groups enhance the compound's lipophilicity and stability, which are crucial for its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial properties and potential applications as a precursor in drug synthesis.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The Minimum Bactericidal Concentration (MBC) values indicate that it can effectively reduce bacterial viability:

Compound Bacterial Strain MBC (µg/mL)
This compoundMRSA4
This compoundE. faecalis8

The compound's ability to disrupt biofilm formation further enhances its potential as an antimicrobial agent. In comparative studies, it showed superior performance against biofilms compared to traditional antibiotics like vancomycin.

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets such as enzymes and receptors. The presence of trifluoromethyl groups facilitates enhanced binding affinity and membrane permeability, which may influence metabolic pathways and cellular responses.

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    A study reported that at concentrations of 4× MIC and higher, the compound eradicated more than three log values of MRSA within an eight-hour time frame. This highlights its potential as a potent antibacterial agent against resistant strains .
  • Biofilm Disruption :
    In tests against biofilms formed by S. aureus and E. faecalis, the compound demonstrated Minimum Biofilm Eradication Concentration (MBEC) values of 2 µg/mL and 4 µg/mL respectively. This efficacy suggests that it could be a valuable therapeutic option for treating infections associated with biofilm-forming bacteria .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving the reduction of corresponding ketones or other derivatives. Its role as an intermediate in the synthesis of neurokinin-1 receptor antagonists like Aprepitant underscores its importance in drug development for conditions such as chemotherapy-induced nausea .

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